molecular formula C10H10ClFO2 B7992665 3-Chloro-5-fluorophenethyl acetate

3-Chloro-5-fluorophenethyl acetate

Cat. No.: B7992665
M. Wt: 216.63 g/mol
InChI Key: AWGJEDPXHHXSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorophenethyl acetate typically involves the esterification of 3-chloro-5-fluorophenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenethyl acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The phenethyl acetate moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The acetate group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted phenethyl acetates with different functional groups.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include phenethyl alcohols.

Scientific Research Applications

3-Chloro-5-fluorophenethyl acetate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The acetate group can also undergo hydrolysis to release the active phenethyl alcohol, which can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenethyl acetate
  • 3-Chloro-5-bromophenethyl acetate
  • 3-Fluoro-5-chlorophenethyl acetate

Uniqueness

3-Chloro-5-fluorophenethyl acetate is unique due to the specific positioning of the chloro and fluoro substituents on the phenethyl acetate structure. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-7(13)14-3-2-8-4-9(11)6-10(12)5-8/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGJEDPXHHXSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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